4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide typically involves the reaction of 9H-xanthene-9-amine with 4-cyclohexylbenzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide: Known for its role as a negative allosteric modulator of free fatty acid receptor 4 (FFA4).
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide: Exhibits antiproliferative activity against various cancer cell lines
Uniqueness
4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide stands out due to its unique cyclohexyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H25NO3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-cyclohexyl-N-(9H-xanthen-9-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H25NO3S/c27-30(28,20-16-14-19(15-17-20)18-8-2-1-3-9-18)26-25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25/h4-7,10-18,25-26H,1-3,8-9H2 |
InChI Key |
JPGKGSQFIANWII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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